1-(3,3-Dimethylcyclobutyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3,3-dimethylcyclobutyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(9)7-4-8(2,3)5-7/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRAZNAXUBVXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutyl Ring Formation and Methylation
The initial step in the synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one is the formation of the cyclobutyl ring bearing the 3,3-dimethyl substitution. One documented approach involves preparing a suitably substituted cyclobutanone intermediate, such as 2,2-dichloro-3,3,4,4-tetramethylcyclobutan-1-one, which can be subsequently dechlorinated and modified to yield the desired dimethyl substitution pattern.
For example, a mixture of precursors is reacted under reflux conditions in solvents like dichloroethane, followed by extraction and purification steps including column chromatography and recrystallization to isolate intermediate cyclobutanones.
The dimethyl substitution at the 3-position is typically introduced by methylation using methylating agents such as methyl iodide under basic conditions (e.g., potassium carbonate), allowing selective alkylation of the cyclobutyl ring.
Introduction of the Ethanone Group (Acylation)
The ethanone moiety at the 1-position is introduced via an acylation reaction. This step generally involves reacting the methylated cyclobutyl intermediate with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This Friedel-Crafts type acylation facilitates the formation of the ketone functional group directly attached to the cyclobutyl ring.
This acylation is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield of the ketone product.
The reaction conditions are optimized to avoid over-acylation or rearrangement, maintaining the integrity of the cyclobutyl ring.
Summary Table of Preparation Steps
Chemical Reactions Analysis
1-(3,3-Dimethylcyclobutyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanone group, with reagents like Grignard reagents to form tertiary alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Grignard reagents
Major products formed from these reactions include carboxylic acids, alcohols, and tertiary alcohols.
Scientific Research Applications
While comprehensive data tables and case studies for the specific applications of "1-(3,3-Dimethylcyclobutyl)ethan-1-one" (also known as 1-(3,3-dimethylcyclobutyl)ethanone) are not widely available in the provided search results, the information present allows for the compilation of its known characteristics and potential applications in scientific research.
Chemical Properties and Structural Information
- Molecular Formula The compound has a molecular formula of .
- SMILES Notation The structure can be represented as CC(=O)C1CC(C1)(C)C .
- InChI Identifier The InChI code is InChI=1S/C8H14O/c1-6(9)7-4-8(2,3)5-7/h7H,4-5H2,1-3H3 .
- InChIKey The InChIKey is JPRAZNAXUBVXFT-UHFFFAOYSA-N .
- Predicted Collision Cross Section Its predicted collision cross sections for various adducts have been calculated . For example, the [M+H]+ adduct has a predicted CCS of 127.9 Ų .
Potential Applications in Synthesis
The search results suggest the compound's potential application in synthesis . While the exact nature of these applications isn't detailed, the compound 1-(1-Methylcyclobutyl)ethan-1-one (CAS No. 55368-89-3) may be used as an intermediate or reagent in the synthesis of other chemical compounds . Further research would be needed to fully elucidate the specific synthetic pathways in which it is involved.
General Considerations for Cosmetic Product Development
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylcyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can modulate biological pathways and result in specific physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3,3-Dimethylcyclobutyl)ethan-1-one with key analogs, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Substituents/Ring System | Key Features |
|---|---|---|---|---|
| This compound* | C₈H₁₂O | 124.18 | Cyclobutane, 3,3-dimethyl, ketone | High ring strain, steric hindrance from methyl groups |
| 1-(3,3-Dimethylcyclohexyl)ethan-1-one | C₁₀H₁₈O | 154.25 | Cyclohexane, 3,3-dimethyl, ketone | Reduced ring strain, higher hydrophobicity |
| 1-(3,3-Difluorocyclobutyl)ethan-1-one | C₆H₈F₂O | 134.12 | Cyclobutane, 3,3-difluoro, ketone | Electron-withdrawing fluorine groups enhance polarity and reactivity |
| 1-(1-Hydroxy-3-(hydroxymethyl)-2,2-dimethylcyclobutyl)ethan-1-one | C₉H₁₆O₃ | 172.11 | Cyclobutane, hydroxyl, hydroxymethyl, ketone | Increased polarity and hydrogen-bonding capacity |
| 1-[3-(Dimethylamino)phenyl]ethan-1-one | C₁₀H₁₃NO | 163.22 | Aromatic ring, dimethylamino, ketone | Conjugation with aromatic system alters electronic properties |
*Calculated molecular weight based on structural inference.
- Ring Size and Strain : Cyclobutane derivatives exhibit greater ring strain than cyclohexane analogs, leading to higher reactivity in ring-opening or functionalization reactions .
- Substituent Effects : Methyl groups (electron-donating) increase steric bulk, while fluorine (electron-withdrawing) enhances electrophilicity at the carbonyl group . Hydroxyl groups introduce hydrogen-bonding capacity, improving solubility in polar solvents .

Physicochemical Properties
- Volatility : The vapor pressure of 1-(3,3-dimethylcyclohexyl)ethan-1-one is 0.586 mm Hg at 25°C, typical for saturated cyclic ketones. The cyclobutane analog likely has lower volatility due to increased molecular rigidity .
- Solubility : Polar substituents (e.g., hydroxyl in ) improve water solubility, whereas dimethyl groups enhance lipophilicity, favoring organic solvents .
Key Research Findings
- Electronic Effects : Fluorine substituents significantly lower the LUMO energy of the carbonyl group, facilitating nucleophilic additions compared to methyl-substituted analogs .
- Thermal Stability : Cyclobutane derivatives decompose at lower temperatures than cyclohexane counterparts due to ring strain, limiting their use in high-temperature applications .
Biological Activity
1-(3,3-Dimethylcyclobutyl)ethan-1-one is a ketone compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclobutyl group with two methyl substituents, which contributes to its unique steric and electronic properties. The general structure can be represented as follows:
Recent studies have indicated that this compound acts as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. The activation of PPARs, particularly PPARα and PPARγ, has been linked to various therapeutic effects:
- PPARα Activation : Enhances fatty acid oxidation and reduces triglyceride levels, which is beneficial in treating dyslipidemia.
- PPARγ Activation : Improves insulin sensitivity and has anti-inflammatory effects, making it relevant for metabolic disorders such as diabetes and obesity.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cardiovascular Diseases : By modulating lipid profiles and reducing inflammation, this compound may help manage conditions like atherosclerosis.
- Diabetes Management : Its insulin-sensitizing properties could be beneficial in treating Type 2 diabetes.
- Neurological Disorders : Given its potential neuroprotective effects through PPAR activation, it may have applications in treating degenerative diseases such as Alzheimer's.
Research Findings
A review of recent literature reveals significant findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Cardiovascular Model : In a rat model of hyperlipidemia, administration of the compound resulted in a significant reduction in serum triglycerides and LDL cholesterol levels, demonstrating its potential for cardiovascular disease management .
- Diabetes Model : In diabetic mice, treatment with the compound improved glucose tolerance and insulin sensitivity compared to control groups. This suggests a promising role in diabetes therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

